molecular formula C2H6GeO2 B14153797 Germane, ethylhydroxyoxo- CAS No. 4378-91-0

Germane, ethylhydroxyoxo-

Cat. No.: B14153797
CAS No.: 4378-91-0
M. Wt: 134.70 g/mol
InChI Key: XVOCEVMHNRHJMX-UHFFFAOYSA-N
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Description

"Germane, ethylhydroxyoxo-" is an organogermanium compound characterized by a germanium (Ge) center bonded to an ethyl group (-C₂H₅), a hydroxyl group (-OH), and an oxo group (=O). However, detailed studies on its synthesis, reactivity, or industrial uses are notably absent from the available literature . The compound’s stability and properties likely depend on the electronic effects of its substituents and the tetravalent nature of germanium.

Properties

CAS No.

4378-91-0

Molecular Formula

C2H6GeO2

Molecular Weight

134.70 g/mol

IUPAC Name

ethyl-hydroxy-oxogermane

InChI

InChI=1S/C2H6GeO2/c1-2-3(4)5/h4H,2H2,1H3

InChI Key

XVOCEVMHNRHJMX-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Germane, ethylhydroxyoxo- typically involves the hydrogermylation of unsaturated carbon–carbon bonds. This process is catalyzed by copper complexes, which facilitate the addition of germane to alkenes under mild conditions. The reaction is highly enantioselective, producing chiral organogermanes with high yields and excellent enantioselectivities .

Industrial Production Methods

In industrial settings, the production of Germane, ethylhydroxyoxo- can be achieved through the hydrogenation of aryl germanes. This method employs catalysts such as Rh2O3/PtO2·H2O, which exhibit high reactivity and selectivity. The process is efficient and can tolerate various functional groups, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Germane, ethylhydroxyoxo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include germanium dioxide, germanium hydrides, and substituted organogermanium compounds. These products have diverse applications in materials science, medicinal chemistry, and organic synthesis .

Scientific Research Applications

Germane, ethylhydroxyoxo- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Research has shown that organogermanium compounds, including Germane, ethylhydroxyoxo-, have potential therapeutic applications due to their low toxicity and biological activity.

    Industry: The compound is used in the production of advanced materials, such as semiconductors and optical devices.

Mechanism of Action

The mechanism of action of Germane, ethylhydroxyoxo- involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activation of certain enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Substituents on Ge Key Functional Groups Hypothetical Properties
Germane, ethylhydroxyoxo- Ethyl, hydroxyl, oxo -OH, =O Polar, potential for hydrogen bonding; moderate stability due to oxo group
Germane, acetoxytriethyl- Three ethyl, acetoxy -OAc (acetoxy) Higher hydrophobicity; ester group may enhance reactivity in organic solvents
Hexamethyldisiloxane Two trimethylsilyl, oxo =O (siloxane bridge) Thermally stable; used in silicone polymers

Reactivity and Stability

  • Germane, ethylhydroxyoxo- : The presence of an oxo group (=O) may increase electrophilicity at the Ge center, making it susceptible to nucleophilic attack. The hydroxyl group could participate in acid-base reactions or hydrogen bonding, influencing solubility .
  • Germane, acetoxytriethyl- : The acetoxy group (-OAc) is a better leaving group compared to -OH, suggesting higher reactivity in substitution reactions. The triethyl substituents likely confer steric protection, reducing unwanted side reactions .
  • Hexamethyldisiloxane : The siloxane bridge (Si-O-Si) provides exceptional thermal and chemical stability, contrasting with the more reactive Ge-O bonds in germanium analogs .

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